3-Methoxy-1-methylpyrrolidine-2,5-dione

CYP11B1 inhibition Cortisol biosynthesis Cushing's syndrome

Researchers requiring a C3-functionalized succinimide for renin-inhibitor synthesis or selective CYP11B1 probing face a critical sourcing gap: generic 3-unsubstituted or 3-hydroxy analogs cannot deliver the stereoelectronic control or biological selectivity mandated by patented routes and pharmacological studies. 3-Methoxy-1-methylpyrrolidine-2,5-dione (CAS 922528-52-7) closes this gap with quantitative differentiation. - Serves as the designated Aliskiren API intermediate; the 3-methoxy group enables the organometallic addition that installs the pyrrolidin-2-one scaffold with the required regiochemistry. - CYP11B1 IC₅₀ 362 nM, ~2.4-fold selectivity over CYP11B2 (IC₅₀ 851 nM), allowing cortisol-modulation studies without confounding mineralocorticoid effects. - Also functions as a bivalent linker component in vitamin-receptor-targeted drug-delivery conjugates (US20100004276A1).

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 922528-52-7
Cat. No. B12885536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-methylpyrrolidine-2,5-dione
CAS922528-52-7
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)OC
InChIInChI=1S/C6H9NO3/c1-7-5(8)3-4(10-2)6(7)9/h4H,3H2,1-2H3
InChIKeyHHSXKWUHUKNUDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1-methylpyrrolidine-2,5-dione: Chemical Profile


3-Methoxy-1-methylpyrrolidine-2,5-dione (CAS 922528-52-7) is a C3-methoxy-substituted N-methyl succinimide derivative within the pyrrolidine-2,5-dione class. Its molecular formula is C₆H₉NO₃, with a molecular weight of 143.14 g/mol and a computed XLogP3-AA of -0.9, indicating moderate hydrophilicity [1]. The compound features a single rotatable bond, zero hydrogen bond donors, and three hydrogen bond acceptors, resulting in a topological polar surface area of 46.6 Ų [1]. It has been disclosed as a key synthetic intermediate in the manufacture of renin inhibitors including Aliskiren [2], and as a component in vitamin receptor-binding drug delivery conjugates [3]. Its CYP11B1 inhibitory activity (IC₅₀ 362 nM) positions it as a scaffold of interest for selective cortisol modulation [4].

Why 3-Methoxy-1-methylpyrrolidine-2,5-dione Cannot Be Substituted


Within the pyrrolidine-2,5-dione class, subtle variations at the C3 position profoundly alter both target binding and synthetic utility. 3-Methoxy-1-methylpyrrolidine-2,5-dione exhibits a specific CYP11B1 IC₅₀ of 362 nM and approximately 2.4-fold selectivity over CYP11B2 (IC₅₀ 851 nM) [1], a profile not generalizable across 3-hydroxy, 3-alkyl, or 3-aryl analogs. The 3-methoxy substituent also dictates regiochemical outcomes in conjugate addition and cyclization steps critical to Aliskiren intermediate synthesis [2], whereas 3-unsubstituted or 3-methyl analogs would fail to provide the required stereoelectronic control. Furthermore, the methoxy group serves as a latent handle for vitamin receptor-binding linker conjugation, a functionality unavailable in 3-des-methoxy comparators [3]. These functional and pharmacological distinctions mean that generic substitution by N-methylsuccinimide or 3-hydroxy-1-methylpyrrolidine-2,5-dione would invalidate the designed synthetic route or biological activity, making compound-specific sourcing essential.

3-Methoxy-1-methylpyrrolidine-2,5-dione: Quantitative Differentiation


CYP11B1 Inhibitory Potency vs. Metyrapone

3-Methoxy-1-methylpyrrolidine-2,5-dione inhibits human CYP11B1 with an IC₅₀ of 362 nM, as measured in V79MZ cells expressing human CYP11B1 using [³H]-11-deoxycorticosterone as substrate [1]. In contrast, metyrapone, a clinically used CYP11B1 inhibitor, displays an IC₅₀ of approximately 3,000 nM (3 μM) in analogous human CYP11B1 enzyme assays [2]. This represents an approximately 8.3-fold greater potency for the target compound.

CYP11B1 inhibition Cortisol biosynthesis Cushing's syndrome

CYP11B2 Selectivity vs. Osilodrostat

3-Methoxy-1-methylpyrrolidine-2,5-dione demonstrates an IC₅₀ of 851 nM against human CYP11B2, yielding a CYP11B2/CYP11B1 selectivity ratio of approximately 2.4 (851 nM / 362 nM) [1]. This moderate selectivity favors CYP11B1 inhibition. In comparison, osilodrostat (LCI699) is a potent dual inhibitor with reported IC₅₀ values of 2.5 nM for CYP11B1 and 0.7 nM for CYP11B2, yielding a non-selective profile (ratio ~0.28) [2]. The target compound thus offers a differentiated selectivity window that may reduce the risk of aldosterone suppression during cortisol-directed therapy.

CYP11B2 selectivity Aldosterone synthase Hyperaldosteronism

Aliskiren Intermediate: Process Advantage

3-Methoxy-1-methylpyrrolidine-2,5-dione is explicitly claimed as an intermediate in the convergent synthesis of Aliskiren hemifumarate, where it undergoes organometallic addition to furnish a key pyrrolidin-2-one precursor [1]. The patent describes this route as enabling higher overall yield compared to alternative sequences employing 3-unsubstituted N-methylsuccinimide, which lack the required C3 activation for regioselective C–C bond formation [1]. While exact comparative yield data are not publicly benchmarked, the structural requirement for the 3-methoxy group is explicitly stated as essential for the transformation.

Renin inhibitor synthesis Aliskiren intermediate Process chemistry

3-Methoxy-1-methylpyrrolidine-2,5-dione: Application Scenarios


CYP11B1-Selective Cortisol Research Tool

Investigators studying glucocorticoid excess disorders such as Cushing's syndrome can employ 3-methoxy-1-methylpyrrolidine-2,5-dione as a CYP11B1-preferring pharmacological probe. Its IC₅₀ of 362 nM against CYP11B1 provides sufficient potency for cellular cortisol suppression studies, while its 2.4-fold selectivity over CYP11B2 (IC₅₀ 851 nM) reduces confounding mineralocorticoid effects [1]. This selectivity profile is distinct from the non-selective clinical candidate osilodrostat (CYP11B2/CYP11B1 ratio ~0.28) [2], making the compound particularly valuable for dissecting CYP11B1-specific contributions to pathophysiology.

Regioselective Intermediate for Aliskiren Synthesis

Process chemistry groups engaged in renin inhibitor manufacture should procure this compound as the designated C3-functionalized succinimide building block for the patented Aliskiren synthetic route [1]. The 3-methoxy substituent enables the key organometallic addition step that installs the pyrrolidin-2-one scaffold with the required regiochemistry. Alternative 3-unsubstituted or 3-alkyl analogs cannot replicate this transformation, making compound identity critical for route fidelity and regulatory compliance.

Vitamin Receptor-Targeted Conjugate Synthesis

Research programs developing folate- or vitamin-targeted therapeutic conjugates can utilize this compound as a bivalent linker component, as disclosed in patent US20100004276A1 [1]. The 3-methoxy group serves as a synthetic handle for linker attachment, while the N-methylsuccinimide core provides the structural framework. This specific substitution pattern is not replicated by 3-hydroxy or 3-des-methoxy analogs, ensuring that procurement of the exact CAS number is required for conjugate integrity.

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